molecular formula C5H2N2O2 B12353639 CID 75088816

CID 75088816

Cat. No.: B12353639
M. Wt: 122.08 g/mol
InChI Key: GKVHDNNUPYWZGV-UHFFFAOYSA-N
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Description

CID 75088816 (PubChem Compound Identifier 75088816) is a chemical entity registered in the PubChem database. For this compound, typical characterization would include:

  • Structural features: Molecular formula, stereochemistry, and functional groups (e.g., aromatic rings, hydroxyl groups).
  • Physicochemical properties: LogP (lipophilicity), solubility, melting/boiling points, and stability under varying conditions.
  • Synthetic routes: Key reagents, catalysts, and reaction conditions (e.g., solvent, temperature, time) .

However, the absence of direct experimental data for this compound in the provided evidence limits a comprehensive introduction.

Properties

Molecular Formula

C5H2N2O2

Molecular Weight

122.08 g/mol

InChI

InChI=1S/C5H2N2O2/c8-3-4-1-6-5(9)7-2-4/h1-2H

InChI Key

GKVHDNNUPYWZGV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=CC1=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 75088816 involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of organic synthesis techniques. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 75088816 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound, each with unique chemical and physical properties.

Scientific Research Applications

CID 75088816 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 75088816 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison framework below is based on methodologies from analogous studies (e.g., oscillatoxin derivatives in and boronic acids in ). For CID 75088816, a systematic comparison would involve:

Structural Similarity

Structural analogs can be identified via PubChem’s similarity search tool, which calculates Tanimoto coefficients (0–1 scale). Examples from the evidence include:

Compound (CID) Molecular Formula Tanimoto Score Key Functional Groups
Oscillatoxin D (101283546) C₃₀H₄₄O₈ 0.85 Epoxide, lactone ring
(3-Bromo-5-chlorophenyl)boronic acid (53216313) C₆H₅BBrClO₂ 0.87 Boronic acid, halogens
Colchicine (6167) C₂₂H₂₅NO₆ 0.71 Tropolone, methoxy groups

Note: Hypothetical analogs for this compound would require structural alignment tools (e.g., ROCS) and pharmacophore modeling to assess overlap in functional groups and 3D conformations .

Physicochemical and Pharmacokinetic Properties

Key parameters for drug-likeness comparisons (based on ):

Property This compound (Hypothetical) CID 53216313 (Boronic Acid) CID 6167 (Colchicine)
Molecular Weight (g/mol) ~300 (estimated) 235.27 399.43
LogP (iLOGP) 2.5 2.15 1.64
Solubility (mg/mL) 0.5 0.24 0.03
GI Absorption High High Low
BBB Permeability Yes Yes No

Research Findings and Gaps

Experimental Data Requirements

For a rigorous comparison, this compound requires:

  • Spectral data : NMR, MS, and IR for structural validation (as in and ).
  • In vitro assays : Toxicity (e.g., IC₅₀ in cell lines), target binding (e.g., kinase inhibition), and ADMET profiling .

Limitations in Current Evidence

  • No direct studies on this compound were found in the provided materials.
  • Analogous compounds (e.g., CID 53216313) lack bioactivity data, limiting extrapolation .

Q & A

How to formulate a focused research question for studying CID 75088816?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "How does this compound interact with [specific protein/pathway] compared to [control compound] in [cell type/model] over a [timeframe]?" Ensure clarity and avoid ambiguity by refining terms (e.g., specifying concentrations, assay conditions) .

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodological Answer :
  • Use aggregated search tools (e.g., PubMed, Google Scholar) with Boolean operators (AND/OR/NOT) and filters for publication date/study type .
  • Prioritize primary sources (peer-reviewed journals) over secondary summaries. Cross-reference citations in review articles to trace foundational studies .
  • Critically assess sources using criteria: reproducibility of methods, sample size, and conflict of interest disclosures .

Q. How to design initial experiments for this compound's biochemical characterization?

  • Methodological Answer :
  • Define independent variables (e.g., dosage, exposure time) and dependent variables (e.g., enzyme inhibition, cytotoxicity).
  • Include controls: positive (known inhibitors) and negative (vehicle-only).
  • Use factorial designs to test multiple variables systematically .
  • Document protocols rigorously to enable replication (e.g., reagent lot numbers, equipment calibration) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data involving this compound?

  • Methodological Answer :
  • Conduct sensitivity analysis to identify variables influencing outcomes (e.g., pH, temperature).
  • Use triangulation by combining multiple methods (e.g., kinetic assays, molecular docking simulations) to validate mechanisms.
  • Apply statistical tests (e.g., ANOVA with post-hoc analysis) to distinguish noise from significant discrepancies .
  • Report raw data and processing steps transparently to facilitate peer critique .

Q. How to ensure experimental reproducibility in studies of this compound?

  • Methodological Answer :
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Share protocols via repositories like Protocols.io .
  • Deposit raw data in public databases (e.g., ChEMBL, Zenodo) with metadata (e.g., instrument settings, software versions) .
  • Validate results across independent labs using blinded analyses to minimize bias .

Q. What advanced methodologies are suitable for elucidating this compound's mechanism of action?

  • Methodological Answer :
  • Spectroscopy : Use NMR or X-ray crystallography to resolve structural interactions.
  • Computational modeling : Perform molecular dynamics simulations to predict binding affinities or off-target effects.
  • Omics integration : Combine transcriptomic/proteomic data to map pathway-level impacts .
  • Pre-register hypotheses and analysis plans to reduce HARKing (Hypothesizing After Results are Known) .

Data Management & Reporting

Q. How to structure a manuscript for reporting this compound research?

  • Methodological Answer :
  • Follow IMRAD format (Introduction, Methods, Results, Discussion):
  • Introduction : Link this compound’s relevance to unresolved scientific gaps (e.g., disease targets) .
  • Methods : Detail synthesis/purification steps, assay conditions, and statistical software (e.g., R, GraphPad) .
  • Results : Use tables/figures to highlight trends (e.g., dose-response curves, structural diagrams).
  • Discussion : Contrast findings with prior studies; address limitations (e.g., in vitro-to-in vivo translatability) .
  • Cite primary literature over reviews unless discussing theoretical frameworks .

Q. How to address ethical considerations in this compound research?

  • Methodological Answer :
  • Declare conflicts of interest (e.g., funding sources, patents).
  • For animal/human studies, include ethics board approval codes and consent procedures.
  • Use ORCID IDs to ensure contributor accountability .

Tables for Reference

Analytical Technique Application to this compound Key Parameters
HPLC-MSPurity assessment, metabolite profilingColumn type, mobile phase, retention time
Isothermal Titration CalorimetryBinding affinity measurementΔH, Kd, stoichiometry
CRISPR-Cas9 screeningTarget identificationsgRNA design, off-target validation
Data Repository Recommended Data Types Metadata Requirements
ChEMBLBioactivity dataAssay type, target protein, IC50
ZenodoRaw spectra, computational scriptsDOI, license, instrument settings

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